5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield various pyrimidine analogs . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring cost-effectiveness and scalability while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolopyrimidine core .
Scientific Research Applications
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl group at the 5-position.
4-Aminopyrrolo[2,3-d]pyrimidine: Another derivative with an amino group at the 4-position, showing different biological activities.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A potent derivative with significant anti-tubercular activity.
Uniqueness
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGBBJDTRQVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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